4-(2-Naphthylmethoxy)benzaldehyde
Overview
Description
“4-(2-Naphthylmethoxy)benzaldehyde” is a chemical compound with the CAS Number: 172931-93-0 . It has a molecular weight of 262.31 and its molecular formula is C18H14O2 . The IUPAC name for this compound is 4-(2-naphthylmethoxy)benzaldehyde .
Molecular Structure Analysis
The InChI code for “4-(2-Naphthylmethoxy)benzaldehyde” is 1S/C18H14O2/c19-12-14-6-9-18 (10-7-14)20-13-15-5-8-16-3-1-2-4-17 (16)11-15/h1-12H,13H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“4-(2-Naphthylmethoxy)benzaldehyde” is a solid at room temperature .Scientific Research Applications
Biotechnology: Enzymatic Production of Benzaldehyde
- Summary of Application : “4-(2-Naphthylmethoxy)benzaldehyde” has been used in the enzymatic production of benzaldehyde from l-phenylalanine . Benzaldehyde is an organic compound with an almond-like aroma and is one of the most important and widely used flavorings in the food industry .
- Methods of Application : The production process involves four enzymes: l-amino acid deaminase (AAD), 4-hydroxymandelate synthase (HMAS), (S)-mandelate dehydrogenase (SMDH), and benzoylformate decarboxylase (BFDC). AAD catalyzes the oxidative deamination of amino acids .
- Results or Outcomes : A quadruple mutant of 4-hydroxymandelate synthase (A199V/Q206R/I217V/K337Q) obtained by random and site-directed mutagenesis demonstrated 2.4-fold higher activity than wild type. Furthermore, the mutant-expressing strain was able to produce benzaldehyde from 100 m m l -phenylalanine at a conversion rate of 84% (wild type, 37%) .
Safety And Hazards
properties
IUPAC Name |
4-(naphthalen-2-ylmethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c19-12-14-6-9-18(10-7-14)20-13-15-5-8-16-3-1-2-4-17(16)11-15/h1-12H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZMPNYHVXWFTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)COC3=CC=C(C=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350073 | |
Record name | 4-(2-naphthylmethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Naphthylmethoxy)benzaldehyde | |
CAS RN |
172931-93-0 | |
Record name | 4-(2-naphthylmethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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